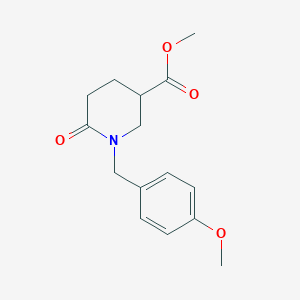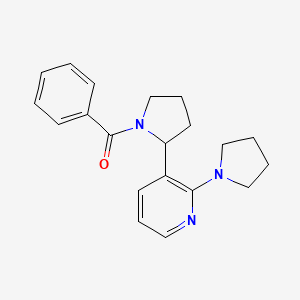
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is a chemical compound with the molecular formula C13H16N2O3 and a molecular weight of 248.28 g/mol . It is known for its unique structure, which includes a pyridine ring and a pyrrolidinyl group. This compound is used primarily in research and development, particularly in the fields of pharmaceuticals and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- typically involves the reaction of pyridine derivatives with pyrrolidinyl compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pyridinepropanoic acid: Lacks the pyrrolidinyl group, making it less versatile in certain reactions.
3-(1-Methyl-5-oxo-2-pyrrolidinyl)-propanoic acid: Lacks the pyridine ring, affecting its chemical properties and reactivity.
4-Pyridinecarboxylic acid: Similar structure but different functional groups, leading to different reactivity and applications.
Uniqueness
4-Pyridinepropanoic acid, 3-(1-methyl-5-oxo-2-pyrrolidinyl)-, (S)- is unique due to its combination of a pyridine ring and a pyrrolidinyl group. This structure imparts specific chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C13H16N2O3 |
|---|---|
Molekulargewicht |
248.28 g/mol |
IUPAC-Name |
(3S)-3-(1-methyl-5-oxopyrrolidin-2-yl)-3-pyridin-4-ylpropanoic acid |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(2-3-12(15)16)10(8-13(17)18)9-4-6-14-7-5-9/h4-7,10-11H,2-3,8H2,1H3,(H,17,18)/t10-,11?/m0/s1 |
InChI-Schlüssel |
YPGFEZBKPHCAMW-VUWPPUDQSA-N |
Isomerische SMILES |
CN1C(CCC1=O)[C@@H](CC(=O)O)C2=CC=NC=C2 |
Kanonische SMILES |
CN1C(CCC1=O)C(CC(=O)O)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)



![Methyl 2-(8-benzyl-6,6-difluoro-8-azabicyclo[3.2.1]octan-1-yl)acetate](/img/structure/B11817026.png)




![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)


![methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
